N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride
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Overview
Description
N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 . It is used primarily in research settings and is known for its unique structure, which includes a cyclopropane ring and a methoxyphenoxy group. This compound is often utilized in early discovery research due to its distinctive chemical properties .
Preparation Methods
The synthesis of N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxyphenol with 2-chloroethylamine to form the intermediate compound, which is then reacted with cyclopropanamine . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function . The pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application being studied .
Comparison with Similar Compounds
N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride can be compared to other similar compounds, such as:
N-(2-methoxyethyl)cyclopropanamine: This compound has a similar structure but lacks the phenoxy group, which may result in different chemical properties and biological activities.
3-(2-methoxyphenoxy)-1,2-propanediol: Another related compound used in different research contexts, particularly in muscle relaxant studies.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the methoxyphenoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(9-11)15-8-7-13-10-5-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUVORZBMCVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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